molecular formula C10H12O2 B13967020 4-Cyclopropyl-3-methoxyphenol

4-Cyclopropyl-3-methoxyphenol

Cat. No.: B13967020
M. Wt: 164.20 g/mol
InChI Key: RGZAGSLPRUBGPD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methoxyphenol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-cyclopropyl-3-methoxyphenol

InChI

InChI=1S/C10H12O2/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7,11H,2-3H2,1H3

InChI Key

RGZAGSLPRUBGPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C2CC2

Origin of Product

United States

I Will Now Build the Detailed Numerical Outline.1. Synthetic Strategies and Methodologies for 4 Cyclopropyl 3 Methoxyphenol and Analogous Structures

Retrosynthetic Analysis of the 4-Cyclopropyl-3-methoxyphenol Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comub.edu This process involves "disconnections," which are the reverse of known chemical reactions.

For this compound, two key disconnections are apparent: the C-O ether bond and the C-C bond connecting the cyclopropyl (B3062369) group to the aromatic ring.

The disconnection of the C-O bond of the methoxy (B1213986) group suggests a phenol (B47542) and a methylating agent as precursors. lkouniv.ac.inamazonaws.com This is a common and reliable strategy for the synthesis of aryl ethers.

The C-C bond disconnection between the cyclopropyl ring and the aromatic ring is more complex. The formation of this bond can be approached in several ways, including cross-coupling reactions or cyclopropanation of an appropriate alkenyl precursor. nih.govnih.gov A plausible retrosynthetic pathway could involve the disconnection of the cyclopropyl group, leading to a substituted halobenzene, which can then be coupled with a cyclopropyl organometallic reagent. Alternatively, an allyl-substituted phenol could undergo cyclopropanation. researchgate.net

Another strategy involves a benzylic coupling approach, where a vinyl metal species is coupled at the benzylic position of a suitably protected phenol. nih.gov

Based on the disconnection approaches, several key precursors and intermediates for the synthesis of this compound can be identified:

3,4-Disubstituted phenols: A central intermediate would be a phenol with substituents at the 3 and 4 positions. For instance, 4-bromo-3-methoxyphenol (B10137) or 4-allyl-3-methoxyphenol could serve as key intermediates.

Substituted anisoles: Starting from an anisole (B1667542) derivative, such as 3-methoxy-4-bromotoluene, allows for the introduction of the cyclopropyl group at a later stage.

Eugenol and its derivatives: Eugenol (4-allyl-2-methoxyphenol) and its isomers are naturally occurring and commercially available, making them attractive starting materials. researchgate.net A synthetic route could involve the isomerization of the allyl group followed by cyclopropanation.

Cyclopropanating agents: Reagents for introducing the cyclopropyl group are crucial. These can range from Simmons-Smith reagents to transition-metal-catalyzed carbene transfer reagents. nih.gov

Organometallic cyclopropyl reagents: Cyclopropylboronic acids or cyclopropyl Grignard reagents can be used in cross-coupling reactions to form the C-C bond with the aromatic ring. nih.gov

A potential synthetic route could start from 2-(4-hydroxyphenyl)ethanol, which can be protected and then modified to introduce the cyclopropylmethoxy group. ntnu.no Another approach could involve the cyclopropanation of phenyl vinyl sulfide, which can then be derivatized. nih.gov

Classical and Established Synthetic Routes to Substituted Phenols and Aryl Ethers

The synthesis of the this compound scaffold relies on well-established reactions for the formation of substituted phenols and aryl ethers.

Nucleophilic aromatic substitution (SNA_r) is a key reaction for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.orglibretexts.org While the methoxy and cyclopropyl groups are not strongly activating for SNA_r, this pathway can be employed in the synthesis of precursors. For example, a dihalobenzene could undergo selective substitution to introduce a methoxy group, followed by further functionalization. The reaction typically proceeds via a Meisenheimer complex intermediate. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group facilitates the reaction. libretexts.org Recent advances have shown that even electron-rich halobenzenes can undergo SNA_r reactions catalyzed by transition metals. nih.gov

Direct hydroxylation of an aromatic ring is a powerful method for synthesizing phenols. fiveable.me This can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst. mdpi.comgoogle.com The regioselectivity of the hydroxylation can be influenced by the directing effects of existing substituents on the ring. fiveable.me For instance, the hydroxylation of an appropriately substituted benzene (B151609) derivative could be a key step. Biocatalytic hydroxylation using enzymes offers a highly selective and environmentally friendly alternative to chemical methods. nih.gov

The table below summarizes some common methods for aromatic hydroxylation:

MethodReagentConditionsNotes
Chemical HydroxylationHydrogen Peroxide/Lewis AcidAcidicCan lead to a mixture of products. mdpi.comgoogle.com
Peracid Oxidationm-CPBAMildOften used for epoxidation of alkenes, but can also hydroxylate aromatic rings. fiveable.me
Fenton's ReagentFeSO₄/H₂O₂AcidicGenerates hydroxyl radicals for hydroxylation.
Biocatalytic HydroxylationEnzymes (e.g., P450)Mild, aqueousHigh regio- and stereoselectivity. nih.gov

The formation of the methoxy group in this compound is typically achieved through the etherification of a corresponding phenol. The Williamson ether synthesis is a classic and widely used method, involving the reaction of a phenoxide with an alkyl halide. researchgate.net Other methods include using dimethyl sulfate (B86663) or diazomethane. Phase-transfer catalysts can be employed to facilitate the reaction between the phenoxide and the alkylating agent. tandfonline.com Palladium-catalyzed etherification of phenols has also been developed as a mild and efficient method for forming C-O bonds. frontiersin.org

The following table outlines several common etherification methods for phenols:

MethodReagentsConditionsAdvantages
Williamson Ether SynthesisAlkyl halide, Base (e.g., NaH, K₂CO₃)VariesWidely applicable and well-established. researchgate.net
Mitsunobu ReactionAlcohol, DEAD, PPh₃Mild, neutralGood for inverting stereochemistry.
Alkylation with SulfatesDimethyl sulfate, BaseOften mildEfficient for methylation. researchgate.net
Palladium-Catalyzed EtherificationAryl halide/triflate, Alcohol, Pd catalyst, BaseMildGood functional group tolerance. frontiersin.org
Reaction with Amide AcetalsN,N-dimethylformamide dimethyl acetalMildAvoids the use of strong bases. thieme-connect.com

Modern and Catalytic Methodologies for Incorporating Cyclopropyl and Methoxy Moieties

The introduction of cyclopropyl and methoxy groups onto a phenolic backbone can be achieved through various modern catalytic approaches. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes. Key strategies include transition-metal-catalyzed cross-coupling reactions to form the aryl-cyclopropyl bond and stereoselective cyclopropanation reactions to construct the three-membered ring.

Cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For structures like this compound, these reactions can be employed either to attach the cyclopropyl group to a pre-existing phenol (C-C bond formation) or to form the ether linkage (C-O bond formation) with a cyclopropyl-substituted arene.

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, representing a powerful tool for O-arylation and, more specifically, O-cyclopropylation of phenols. acs.orgrsc.orgnrochemistry.com This reaction typically involves the coupling of a boronic acid derivative with an O-nucleophile, such as a phenol, under mild conditions. rsc.orgnrochemistry.com Unlike many other cross-coupling reactions that are catalyzed by palladium, the Chan-Lam reaction uses copper and can often be conducted at room temperature and open to the air. nrochemistry.com

A scalable Chan-Lam cyclopropylation protocol has been developed using potassium cyclopropyltrifluoroborate (B8364958) as the cyclopropyl source. researchgate.netscispace.comnih.gov The transformation is effectively catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) in the presence of a ligand, such as 1,10-phenanthroline, and uses molecular oxygen (O₂) from the air as the terminal oxidant. researchgate.netscispace.comnih.gov This method is operationally simple and tolerates a wide array of functional groups on the phenol substrate, including halides, ethers, esters, and nitro groups. scispace.comnih.gov

The general mechanism involves the interaction of the Cu(II) catalyst with the phenol and the organoboron reagent. nrochemistry.comst-andrews.ac.uk A proposed pathway suggests transmetalation from the boron to the copper center, followed by a key disproportionation event to generate a Cu(III) complex. nrochemistry.com This high-valent copper species then undergoes reductive elimination to forge the desired C-O bond, releasing the cyclopropyl aryl ether product and a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle. nrochemistry.com This reaction has been successfully applied to various phenol nucleophiles to produce cyclopropyl aryl ethers in good to high yields. scispace.com

Table 1: Examples of Chan-Lam O-Cyclopropylation of Phenols
Phenol SubstrateCyclopropyl SourceCatalyst SystemOxidantYield (%)Reference
p-PhenylphenolPotassium cyclopropyltrifluoroborateCu(OAc)₂, 1,10-phenanthrolineO₂ (1 atm)81% (gram scale) nih.gov
Electron-poor phenolsPotassium cyclopropyltrifluoroborateCu(OAc)₂, 1,10-phenanthrolineO₂ (1 atm)Good to High scispace.com
Structurally diverse phenolsPotassium cyclopropyltrifluoroborateCu(OAc)₂, 1,10-phenanthrolineO₂ (1 atm)Good to High nih.gov

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or pseudohalide, and it stands as one of the most versatile methods for C-C bond formation. wikipedia.org To synthesize a cyclopropyl phenol derivative, this reaction can be adapted to couple a cyclopropylboron reagent with a suitably functionalized phenol. Since phenols themselves are not typical substrates for direct Suzuki-Miyaura coupling, they are often converted into more reactive electrophilic partners, such as aryl sulfonates (e.g., tosylates or mesylates). uwindsor.ca

Aryl mesylates, easily prepared from the corresponding phenols, have been shown to be effective electrophiles in Suzuki-Miyaura reactions. nih.gov This approach allows for the C-O bond of the phenol to be activated for palladium catalysis. The coupling of these aryl mesylates with potassium cyclopropyltrifluoroborate provides a direct route to aryl cyclopropanes. nih.gov The reaction is catalyzed by a palladium source, such as palladium(II) acetate (Pd(OAc)₂), in combination with a bulky, electron-rich phosphine (B1218219) ligand like RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). nih.gov This methodology is robust, accommodating both electron-rich and electron-deficient aryl mesylates and has been successfully extended to heteroaryl systems. nih.gov For instance, 4-methoxyphenyl (B3050149) methanesulfonate (B1217627) can be coupled with potassium cyclopropyltrifluoroborate to produce 1-cyclopropyl-4-methoxybenzene (B1195587) in high yield. nih.gov

Table 2: Suzuki-Miyaura Coupling of Aryl Mesylates with Potassium Cyclopropyltrifluoroborate
Aryl Mesylate SubstrateBoron ReagentCatalyst SystemProductYield (%)Reference
4-Methoxyphenyl methanesulfonatePotassium cyclopropyltrifluoroboratePd(OAc)₂, RuPhos1-Cyclopropyl-4-methoxybenzene96% nih.gov
2-Methoxyphenyl methanesulfonatePotassium cyclopropyltrifluoroboratePd(OAc)₂, RuPhos1-Cyclopropyl-2-methoxybenzene91% nih.gov
General aryl mesylatesPotassium cyclopropyltrifluoroboratePd(OAc)₂, RuPhosAryl cyclopropanesHigh nih.gov

An alternative strategy to building the target molecule is to first establish the aromatic core and then construct the cyclopropane (B1198618) ring directly onto it. This is typically achieved through the reaction of an alkene with a carbene or carbenoid species in a cyclopropanation reaction. Modern methods have focused on achieving high levels of stereoselectivity in this process.

The generation of cyclopropane rings via the transfer of a carbene fragment to an alkene is one of the most widely used methods for their synthesis. acsgcipr.orgwikipedia.org The carbenes are typically generated from stable precursors, most commonly diazo compounds, in the presence of a transition metal catalyst. wikipedia.orgrsc.org Metals such as rhodium, copper, ruthenium, and iron can form metal-carbene (or carbenoid) intermediates that are more stable and selective than free carbenes, allowing for controlled transfer to an olefin. acsgcipr.orgrsc.org

The stereoselectivity of the cyclopropanation can be controlled by using chiral ligands on the metal catalyst or by employing engineered enzymes. acsgcipr.orgrsc.org For instance, Rh(II)-catalyzed decomposition of diazo compounds has been highly refined to achieve excellent efficiency and selectivity. researchgate.net Recently, biocatalysis has emerged as a powerful and sustainable alternative. rsc.org Engineered hemoproteins, such as myoglobin, have been developed into "carbene transferases" that can catalyze asymmetric cyclopropanation with remarkable diastereo- and enantioselectivity (up to >99% de and ee). rsc.orgnih.govacs.org These biocatalysts can be tuned through protein engineering to produce specific enantiomers of the desired cyclopropyl product, even on a preparative scale. rsc.org These methods are particularly useful for creating chiral cyclopropanes from a variety of olefin substrates. nih.gov

Table 3: Selected Carbene-Mediated Cyclopropanation Methods
Catalyst/SystemCarbene PrecursorOlefin TypeKey FeaturesReference
Rh₂(S-TCPTTL)₄Diacceptor diazo compoundsAlkenesHighly stereoselective; versatile products researchgate.net
Engineered MyoglobinPhosphonyl diazo reagentVinylarenesEnantiodivergent; up to 99% de/ee; gram-scale rsc.org
Ru(II)-phenyloxazolidine complexN-hydroxyphthalimide diazoacetateAliphatic olefinsHigh efficiency and enantioselectivity diva-portal.org
Palladium(II) acetate(Trimethylsilyl)diazomethane1,1-DiborylalkenesHigh stereoselectivity for polyfunctional cyclopropanes nih.gov

Photochemistry offers a distinct set of tools for organic synthesis, often providing access to reactive intermediates under mild, catalyst-free conditions. chemrxiv.org Photochemical cyclopropanation typically involves a [2+1] cycloaddition, where a carbene, generated by the photolysis of a precursor like a diazo compound, adds to an alkene. rsc.orgnih.gov

Recent advancements have demonstrated that visible light can be used to induce these transformations, often without the need for external photocatalysts or sensitizers. nih.govscispace.comrsc.org For example, visible light irradiation of certain acyl silanes can generate singlet nucleophilic carbenes that rapidly undergo intramolecular [2+1] cycloaddition with a tethered olefin to form bicyclic systems. nih.govscispace.com This catalyst-free approach showcases a sustainable method for constructing cyclopropane rings. chemrxiv.org

Furthermore, photochemical reactions can be applied to aromatic compounds. nih.govthieme-connect.com The photochemical cycloaddition of benzene derivatives with alkenes can proceed through ortho ([2+2]), meta ([3+2]), or para ([4+2]) pathways, leading to complex polycyclic structures. thieme-connect.com The meta-cycloaddition, in particular, involves the formation of a cyclopropane ring fused to a five-membered ring. thieme-connect.com The regioselectivity of these reactions can be directed by substituents on the aromatic ring; for instance, a methoxy group can efficiently direct the reaction. thieme-connect.com These strategies provide a pathway to construct the cyclopropyl moiety directly onto an aromatic framework through light-mediated processes. acs.org

Table 4: Overview of Photochemical Cyclopropanation Strategies
MethodReactantsConditionsKey FeaturesReference
Intramolecular [2+1] CycloadditionSubstrates with tethered olefins and acyl silane (B1218182) precursorsVisible light (e.g., 427 nm LED), catalyst-freeForms unique bicyclic scaffolds; highly stereospecific nih.govscispace.com
Intermolecular [2+1] CycloadditionAryldiazoacetates, allylic alcoholsBlue light irradiationChemoselective cyclopropanation over O-H insertion; forms cyclopropane-fused lactones acs.org
Aromatic [3+2] PhotocycloadditionBenzene derivatives, alkenesUV irradiationBuilds complex polycyclic systems; regioselectivity directed by substituents thieme-connect.com
Photocatalytic CyclopropanationN-tosylhydrazones, aromatic alkenesPhotocatalyst, triethylamine (B128534)Utilizes alternative carbene precursors under mild conditions rsc.org

Ipso-Hydroxylation of Arylboronic Acids for Phenol Formation

A prominent strategy for the synthesis of phenols is the ipso-hydroxylation of arylboronic acids. This reaction involves the conversion of a carbon-boron bond into a carbon-oxygen bond at the same position on the aromatic ring. Arylboronic acids are advantageous starting materials due to their stability, low toxicity, and commercial availability. nih.gov

Various methods have been developed to achieve this transformation efficiently and under mild conditions. These protocols often avoid the harsh conditions or toxic reagents associated with traditional phenol syntheses, such as the hydrolysis of diazonium salts or the oxidation of cumene. nih.govrsc.org

Several effective systems for ipso-hydroxylation have been reported:

Catalyst-Free Hydroxylation : A notable advancement is the development of catalyst- and solvent-free methods. One such approach utilizes sodium perborate (B1237305) (SPB) as the oxidant, which can yield phenols in high efficiency, sometimes in as little as five minutes, either in water or under solid-phase, solvent-free conditions. rsc.orgrsc.org This method is applicable to arylboronic acids with both electron-donating and electron-withdrawing substituents. rsc.org

Organocatalyzed Hydroxylation : An environmentally friendly approach employs citric acid as an organocatalyst with aqueous hydrogen peroxide (H₂O₂) as the oxidant. bohrium.com This metal-free method proceeds rapidly in water and provides good to excellent yields, demonstrating its potential for industrial-scale synthesis, as shown by the gram-scale preparation of mequinol. bohrium.com

Iodine-Catalyzed Hydroxylation : Molecular iodine can catalyze the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant. thieme-connect.comorganic-chemistry.org This reaction proceeds at room temperature without the need for metal catalysts, ligands, or bases, and is effective under solvent-free conditions. organic-chemistry.org The mechanism is thought to involve the formation of hypoiodous acid, which then reacts with the arylboronic acid. organic-chemistry.org

Diacetoxyiodobenzene-Mediated Hydroxylation : A mild and photocatalyst-free method uses diacetoxyiodobenzene (B1259982) as an initiator. This approach is cost-effective, environmentally friendly, and demonstrates good functional group tolerance, with yields ranging from 55-96%. nih.gov

The versatility of these methods is highlighted in the table below, which summarizes various conditions for the ipso-hydroxylation of arylboronic acids.

Catalyst SystemOxidantSolventKey FeaturesYield RangeReference
NoneSodium Perborate (SPB)Water or Solvent-freeFast, catalyst-free, environmentally friendly.Up to 92% rsc.orgrsc.org
Citric AcidHydrogen Peroxide (H₂O₂)WaterMetal-free, rapid, scalable.Good to Excellent bohrium.com
Molecular Iodine (I₂)Hydrogen Peroxide (H₂O₂)Solvent-freeMild, metal- and base-free.80-93% organic-chemistry.org
NoneDiacetoxyiodobenzeneVariousPhotocatalyst-free, good functional group tolerance.55-96% nih.gov
H₂O₂/HBrHydrogen Peroxide (H₂O₂)Ethanol (B145695)Very fast (1 minute), scalable, allows for one-pot tandem reactions.Very Good to Excellent nih.govrsc.org

Reductive Alkylation and Phenol-Alkylamine Coupling

Reductive alkylation and related coupling reactions provide alternative pathways to functionalized phenols and their derivatives.

Reductive Alkylation of Phenols : This class of reactions can be used to introduce alkyl groups onto the phenol ring or its derivatives. For instance, the alkylation of phenols can be achieved through an oxidation-reduction condensation using an alkoxydiphenylphosphine and 2,6-dimethyl-1,4-benzoquinone, which proceeds under mild and neutral conditions. oup.com Another approach involves the metal cation-exchanged montmorillonite-catalyzed reductive alkylation of phenols with cyclohexanones. researchgate.net

Phenol-Alkylamine Coupling : Direct coupling of phenols with amines represents a powerful method for creating C-N bonds. A palladium-catalyzed reductive coupling of phenols with anilines and other amines has been developed to produce cyclohexylamine (B46788) derivatives. nih.govrsc.org This reaction uses sodium formate (B1220265) as a hydrogen donor, avoiding the need for high-pressure hydrogen gas. nih.govrsc.org The proposed mechanism involves the initial reduction of the phenol to a cyclohexanone, followed by condensation with the amine to form an imine, which is then reduced to the final product. rsc.org

More recently, advancements in nickel-catalyzed cross-coupling have enabled the reaction of phenols with amines using a combination of visible light and tert-butylamine (B42293) as a bifunctional additive. uni-regensburg.de This method highlights the importance of the interplay between the ligand and a base to facilitate the coupling. uni-regensburg.de The Chan-Lam coupling reaction is another significant method that allows for the formation of aryl carbon-heteroatom bonds, including the coupling of phenols with amines, using a copper catalyst in the presence of air. organic-chemistry.org

Formaldehyde-mediated crosslinking of phenols and alkyl amines in hexafluoroisopropanol (HFIP) has also been reported as a simple and robust method for conjugation under mild conditions. chemsoc.org.cn

Regioselectivity and Stereocontrol in the Synthesis of this compound

Achieving the specific 1,2,4-substitution pattern of this compound requires precise control over the regioselectivity of the reactions on the aromatic ring and stereocontrol of the cyclopropyl group.

Strategies for Achieving Ortho- and Para-Substituted Phenols

The regioselective synthesis of substituted phenols is a classic challenge in organic chemistry, as electrophilic aromatic substitution on phenols typically yields a mixture of ortho and para isomers. dergipark.org.tr

Several strategies have been developed to control the position of incoming substituents:

Directed Ortho-Formylation : A well-established method for achieving exclusive ortho-formylation of phenols uses magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde. orgsyn.org This reaction is highly regioselective and tolerates a wide range of substituents on the phenol ring. orgsyn.org

Catalyst-Controlled Halogenation : To override the innate preference for para-substitution in many electrophilic aromatic substitution reactions, specific catalysts can be employed. For example, a Lewis basic selenoether catalyst has been shown to direct the chlorination of phenols to the ortho-position with high selectivity (>20:1 ortho/para). nsf.gov

Regioselective Bromination : The bromination of phenols can be directed to the para-position with high selectivity by using trimethylsilyl (B98337) bromide (TMSBr) in combination with a bulky sulfoxide, such as (4‐ClC₆H₄)₂SO. chemistryviews.org The high selectivity is attributed to a hydrogen bonding interaction between the thioether byproduct and the phenol's hydroxyl group. chemistryviews.org

Pericyclic Cascade Reactions : A novel approach for the synthesis of highly substituted phenols with complete regiochemical control involves a one-step conversion of hydroxypyrones and nitroalkenes. oregonstate.edu This method allows for the programmable synthesis of phenols with various substitution patterns, including those that are difficult to access through traditional methods. oregonstate.edu

For a molecule like this compound, a synthetic sequence would likely involve the strategic introduction of the methoxy and cyclopropyl groups, leveraging directing group effects and regioselective reactions to achieve the desired arrangement.

Control over Cyclopropyl Ring Stereochemistry

Numerous methods exist for the formation of cyclopropane rings:

Simmons-Smith Reaction : This classic reaction involves the cyclopropanation of an alkene using a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. The stereochemistry of the starting alkene is retained in the cyclopropane product.

Palladium-Catalyzed Cross-Coupling : Substituted aryl cyclopropanes can be synthesized via the Suzuki-Miyaura coupling of aryl halides with potassium cyclopropyltrifluoroborate. organic-chemistry.org This allows for the direct attachment of a pre-formed cyclopropyl unit to an aromatic ring.

Intramolecular Reactions : Intramolecular cross-electrophile coupling of 1,3-diol derivatives, catalyzed by nickel, can produce a range of substituted cyclopropanes. organic-chemistry.org

Stereocontrolled Synthesis : For creating optically active cyclopropanes, stereoselective methods are required. One approach involves the reaction of β-keto γ′-hydroxy phosphine oxides with a base, leading to the formation of cyclopropyl ketones in a kinetically controlled and generally stereospecific ring-closure. rsc.org Another strategy describes the stereocontrolled synthesis of cyclopropyl carbocyclic nucleosides from chiral precursors like D-glyceraldehyde, allowing for the creation of enantiopure products with quaternary stereogenic centers on the cyclopropane ring. nih.gov

The synthesis of trans-1,2-disubstituted cyclopropane rings can be achieved through strategies involving palladium-catalyzed cross-coupling reactions with organometallic derivatives like cyclopropylboronic acids. researchgate.net

Scalable and Industrially Relevant Synthetic Protocols

For a compound to be of practical use, its synthesis must be scalable and economically viable. Many modern synthetic methods are designed with these considerations in mind.

The ipso-hydroxylation of arylboronic acids is a particularly promising route for large-scale phenol synthesis due to its efficiency and the use of readily available, non-toxic starting materials. nih.gov

Key features of scalable protocols include:

High Yields and Short Reaction Times : A method utilizing H₂O₂/HBr in ethanol for the ipso-hydroxylation of arylboronic acids boasts a one-minute reaction time at room temperature and is scalable to at least the 5-gram scale without the need for chromatographic purification. nih.govrsc.org

Use of Inexpensive and Safe Reagents : Protocols that employ cheap and safe reagents like hydrogen peroxide, citric acid, or sodium formate are highly desirable for industrial applications. bohrium.comnih.govrsc.org

Metal-Free and Mild Conditions : The development of catalyst-free or organocatalyzed reactions under mild conditions reduces costs associated with metal catalysts and specialized equipment, while also minimizing hazardous waste. rsc.orgbohrium.com

One-Pot Procedures : Combining multiple reaction steps into a single pot, such as a tandem ipso-hydroxylation/bromination/Suzuki–Miyaura coupling sequence, improves efficiency and reduces waste by eliminating intermediate workup and purification steps. nih.gov

The gram-scale synthesis of mequinol via organocatalyzed ipso-hydroxylation and the scalable synthesis of phenols using diacetoxyiodobenzene demonstrate the industrial applicability of these modern synthetic methods. bohrium.comnih.gov

Chemical Reactivity and Transformation Pathways of 4 Cyclopropyl 3 Methoxyphenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 4-Cyclopropyl-3-methoxyphenol, readily participating in reactions such as O-alkylation and O-acylation. Its ability to act as a hydrogen bond donor and acceptor also significantly influences the molecule's physical properties and interactions with solvents.

The nucleophilic character of the phenolic oxygen allows for the straightforward formation of ethers and esters through O-alkylation and O-acylation, respectively. These reactions are fundamental for protecting the hydroxyl group or for introducing new functional moieties.

O-Alkylation typically proceeds via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form the more nucleophilic phenoxide ion. This is followed by a reaction with an alkyl halide. Common bases used include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). The choice of solvent and reaction conditions can influence the efficiency of the reaction. For instance, phase-transfer catalysis is often employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.

O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an ester. This reaction can be carried out under basic conditions (e.g., Schotten-Baumann reaction) or with the use of a catalyst. Solvent-free conditions have also been shown to be effective for the acetylation of phenols. mdpi.com Phase-transfer catalysis provides a rapid and efficient method for the O-acylation of substituted phenols, often resulting in high yields in short reaction times. lew.rotandfonline.comtandfonline.com

Table 1: Representative O-Alkylation and O-Acylation Reactions of Phenols

Reaction Type Reagents Catalyst/Conditions Product Type
O-Alkylation Alkyl halide (e.g., CH₃I, C₂H₅Br) Base (e.g., NaOH, K₂CO₃), optional Phase-Transfer Catalyst Ether
O-Acylation Acyl chloride (e.g., CH₃COCl) Base (e.g., NaOH, Pyridine), Phase-Transfer Catalyst Ester
O-Acylation Acid anhydride (e.g., (CH₃CO)₂O) Acid or Base catalyst, or solvent-free Ester

The phenolic hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecularly, a weak hydrogen bond may form with the oxygen of the adjacent methoxy (B1213986) group, influencing the conformational preference of the molecule.

Intermolecularly, the hydroxyl group can act as a hydrogen bond donor to solvent molecules or as a hydrogen bond acceptor through its lone pairs of electrons. In protic solvents, such as water and alcohols, this compound can form extensive hydrogen bond networks. In aprotic solvents, self-association through hydrogen bonding to form dimers or larger aggregates can occur. The nature and extent of these hydrogen bonding interactions can affect the molecule's solubility, boiling point, and its reactivity in different solvent environments.

Electrophilic Aromatic Substitution on the this compound Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl, methoxy, and cyclopropyl (B3062369) groups. These substituents also direct incoming electrophiles to specific positions on the ring.

Both the methoxy group and the cyclopropyl group are ortho, para-directing activators for electrophilic aromatic substitution. The hydroxyl group is also a powerful ortho, para-directing activator. The combined effect of these groups strongly directs incoming electrophiles to the positions ortho and para to the hydroxyl group.

Methoxy Group (-OCH₃): This is a strong activating group that donates electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions.

Cyclopropyl Group: The cyclopropyl group can donate electron density to the aromatic ring through hyperconjugation and its unique electronic structure, which has some π-character. It is also considered an ortho, para-directing group.

Hydroxyl Group (-OH): As a potent activating group, it strongly directs incoming electrophiles to the ortho and para positions.

Given the substitution pattern of this compound, the positions ortho to the powerful hydroxyl group (positions 2 and 6) and the position para to the methoxy group (position 6) are the most activated sites for electrophilic attack. The position ortho to the methoxy group and meta to the hydroxyl group (position 2) is also activated. The position between the methoxy and cyclopropyl groups (position 2) is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the less sterically hindered position ortho to the hydroxyl group (position 6).

Friedel-Crafts Reactions , such as alkylation and acylation, are classic examples of electrophilic aromatic substitution. wikipedia.orgkhanacademy.org For this compound, these reactions are expected to proceed readily due to the activated nature of the ring. Friedel-Crafts acylation of the closely related compound guaiacol (B22219) has been shown to be selective, yielding primarily the product of substitution at the position para to the hydroxyl group. researchgate.netrsc.org A similar regioselectivity would be expected for this compound, leading to acylation at the 6-position.

Halogenation , using reagents like bromine (Br₂) or chlorine (Cl₂), is another common electrophilic aromatic substitution reaction. The reaction with this compound is anticipated to be rapid and, following the directing effects of the substituents, would likely yield the 6-halo derivative as the major product.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Expected Major Product
Friedel-Crafts Acylation RCO⁺ 6-Acyl-4-cyclopropyl-3-methoxyphenol
Halogenation (Bromination) Br⁺ 6-Bromo-4-cyclopropyl-3-methoxyphenol
Nitration NO₂⁺ 6-Nitro-4-cyclopropyl-3-methoxyphenol

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, can undergo ring-opening reactions under certain conditions, particularly when adjacent to a π-system like an aromatic ring. researchgate.netresearchgate.netnjtech.edu.cn The strain within the three-membered ring makes it susceptible to cleavage by electrophiles, radical species, or through transition metal catalysis.

Reactions involving the ring-opening of aryl cyclopropanes often proceed through radical cation intermediates, which can be generated, for example, by photoredox catalysis. njtech.edu.cn The cleavage of the C-C bond of the cyclopropane (B1198618) ring can lead to the formation of 1,3-difunctionalized products. While the cyclopropyl group in this compound is relatively unactivated, its proximity to the electron-rich aromatic ring could facilitate ring-opening under specific oxidative or acidic conditions, leading to the formation of propyl-substituted phenol derivatives or other rearranged products.

Ring Strain and Activation Towards Reactions

The cyclopropane ring is characterized by significant ring strain, estimated at approximately 29 kcal/mol, due to its compressed C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. wikipedia.org This inherent instability, a combination of angle and torsional strain, makes the cyclopropyl group susceptible to ring-opening reactions, as these processes release the stored strain energy. chemrxiv.orgnih.gov The bonding orbitals of the cyclopropane ring possess a high degree of p-character, allowing the ring to interact electronically with the adjacent aromatic system. This interaction, often described as "double bond character," can influence the reactivity of the aromatic ring and the attached functional groups. researchgate.net The cyclopropyl group can conjugate with neighboring π-systems, thereby activating the molecule towards various transformations that might not be as favorable in analogous compounds lacking this strained ring. wiley.com

Ring Expansion Reactions of Cyclopropyl Compounds

Cyclopropyl-containing systems, particularly those with adjacent functionality that can stabilize a positive charge, are prone to ring expansion reactions. acs.org In the context of this compound, acid-catalyzed or electrophilic addition reactions can lead to the formation of a cyclopropylcarbinyl cation intermediate. This cation is notoriously unstable and can rapidly rearrange through a ring-opening process to a more stable homoallyl cation, which can then cyclize to form a cyclobutane (B1203170) derivative. wiley.com

Radical-mediated pathways can also induce transformations. The generation of a radical adjacent to the cyclopropyl ring can trigger a rapid ring-opening to form a stabilized alkyl radical, which can then participate in intramolecular cyclization or other radical processes. beilstein-journals.org While direct studies on this compound are limited, the principles established for related cyclopropyl olefins and cyclopropanols suggest that such pathways are plausible under appropriate oxidative or radical-initiating conditions. beilstein-journals.org

Table 1: Plausible Ring Expansion Products from this compound Intermediates

Starting Intermediate Reaction Type Key Intermediate Potential Product(s)
Cyclopropylcarbinyl Cation Cationic Rearrangement Homoallyl Cation Cyclobutanol derivatives

Homoconjugate Addition to Cyclopropyl-Containing Systems

The electronic nature of the cyclopropyl ring allows it to act as a "homo-vinyl" group, making it susceptible to nucleophilic attack in a process known as homoconjugate addition. This type of reaction typically involves the ring opening of the cyclopropane. In systems where the cyclopropyl group is conjugated with an electron-withdrawing group, nucleophiles can attack the ring, leading to a 1,5-addition product. For this compound, while the phenol itself isn't strongly electron-withdrawing, transformation of the hydroxyl group into a better leaving group or oxidation to a quinone-like intermediate could facilitate such nucleophilic ring-opening reactions. researchgate.net The driving force for this reaction is the release of the significant ring strain inherent in the three-membered ring. nih.gov

Oxidation and Reduction Chemistry of this compound

The phenolic and aromatic components of the molecule are primary sites for oxidation and reduction reactions, respectively.

Oxidative Coupling Reactions

Phenols are readily oxidized to form phenoxy radicals. In the case of this compound, a one-electron oxidation, which can be achieved using various metal-based reagents (e.g., Fe(III), Cu(II)) or enzymatic systems, would generate a corresponding phenoxy radical. researchgate.net These highly reactive intermediates can then couple in several ways. The primary modes of coupling are C-C bond formation, typically at the ortho or para positions relative to the hydroxyl group, or C-O bond formation to create diaryl ethers. researchgate.netresearchgate.net Given the substitution pattern of this compound, oxidative coupling would likely lead to the formation of biphenol or polyphenolic structures linked via new C-C bonds. The specific regioselectivity of the coupling is influenced by steric factors and the electronic nature of the substituents. researchgate.net

Table 2: Potential Products of Oxidative Coupling

Coupling Type Bond Formed Product Class
C-C Coupling C(ortho)-C(ortho) Biphenol

Reductive Transformations of Aromatic Rings

The aromatic ring of this compound can be reduced under specific conditions, though it is generally more resistant to reduction than simple alkenes. libretexts.org

Birch Reduction: This is a powerful method for the partial reduction of aromatic rings. masterorganicchemistry.com The reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org For an anisole (B1667542) derivative like this compound, the Birch reduction typically reduces the ring to a 1,4-cyclohexadiene. masterorganicchemistry.comnsf.gov The electron-donating methoxy group directs the reduction to occur at the positions ortho and meta to it, resulting in a specific diene product. pearson.com

Catalytic Hydrogenation: Complete reduction of the aromatic ring to a cyclohexane (B81311) ring requires more forceful conditions than those used for typical alkenes. libretexts.org This is usually achieved through catalytic hydrogenation using catalysts like rhodium on carbon or platinum under high pressures of hydrogen gas. libretexts.orgtandfonline.com Under these harsh conditions, the cyclopropyl ring may also be susceptible to hydrogenolysis (ring opening). The relative rates of aromatic ring reduction versus cyclopropane ring opening would depend on the specific catalyst and reaction conditions employed. rsc.org

Table 3: Comparison of Aromatic Ring Reduction Methods

Method Reagents Product Type Selectivity Potential Side Reactions
Birch Reduction Na or Li, liq. NH₃, ROH 1,4-Cyclohexadiene High regioselectivity directed by MeO group Over-reduction is rare

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Cyclopropyl 3 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The analysis of chemical shifts (δ), signal integrations, and spin-spin coupling patterns allows for the complete assignment of the proton framework of 4-Cyclopropyl-3-methoxyphenol.

The structure contains several distinct proton environments: three aromatic protons, a phenolic hydroxyl proton, three methoxy (B1213986) protons, and five protons constituting the cyclopropyl (B3062369) group. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups significantly influence the chemical shifts of the aromatic protons, typically shielding them and causing them to resonate at higher fields (lower ppm values) compared to unsubstituted benzene (B151609) (7.34 ppm). libretexts.org The cyclopropyl group also exerts electronic effects that further modify the resonance frequencies of adjacent protons. amanote.comncsu.edu

The expected ¹H NMR spectral data for this compound is detailed below. The aromatic region is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The cyclopropyl protons exhibit complex splitting due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions, appearing in the highly shielded aliphatic region of the spectrum. nih.gov

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H (Cyclopropyl, CH₂) 0.60 - 0.70 Multiplet 2H
H (Cyclopropyl, CH₂) 0.90 - 1.00 Multiplet 2H
H (Cyclopropyl, CH) 1.80 - 1.90 Multiplet 1H
H (Methoxy, OCH₃) 3.85 Singlet 3H
H (Phenolic, OH) ~5.0 (variable) Broad Singlet 1H
Aromatic H 6.65 Doublet of Doublets 1H
Aromatic H 6.75 Doublet 1H

Note: Data are predicted based on established substituent effects and typical values for analogous structures. The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

The molecule possesses 10 unique carbon atoms. The chemical shifts of the six aromatic carbons are spread over a range from approximately 110 to 155 ppm. libretexts.org The carbons directly attached to the electron-donating oxygen atoms (C1 and C3) are significantly deshielded and resonate at the downfield end of this range. ucf.edu The methoxy carbon provides a characteristic signal around 55-60 ppm. The carbons of the cyclopropyl group are highly shielded due to their strained, high s-character bonds and appear at the far upfield region of the spectrum, typically below 20 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C (Cyclopropyl, CH₂) ~10
C (Cyclopropyl, CH) ~16
C (Methoxy, OCH₃) ~56
C (Aromatic, CH) ~112
C (Aromatic, CH) ~115
C (Aromatic, CH) ~120
C (Aromatic, C-Cyclopropyl) ~135
C (Aromatic, C-OH) ~146

Note: Data are predicted based on established substituent effects and spectral data of similar compounds. Assignments for individual aromatic carbons would require 2D NMR data for confirmation.

While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their relative positions. It would also reveal the coupling between the cyclopropyl methine proton and the methylene (B1212753) protons, confirming the integrity of the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link each proton signal (e.g., the methoxy singlet, the aromatic multiplets) to its corresponding carbon signal in the ¹³C spectrum, greatly aiding in the assignment of the carbon skeleton.

A correlation from the methoxy protons (-OCH₃) to the aromatic carbon at position 3 (C3).

Correlations from the cyclopropyl protons to the aromatic carbon at position 4 (C4).

Correlations from the aromatic protons to neighboring carbons, which would confirm the 1,2,4-substitution pattern of the benzene ring.

Together, these 2D NMR techniques provide an interlocking web of evidence that validates the proposed structure beyond any reasonable doubt.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly adept at identifying the functional groups present in a sample, thus complementing the connectivity information provided by NMR. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber, with specific absorption bands corresponding to particular functional groups.

The FT-IR spectrum of this compound is expected to display several characteristic bands that confirm the presence of its key functional groups: the phenolic hydroxyl, the methoxy group, the cyclopropyl ring, and the substituted aromatic ring.

Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol, H-bonded) 3200 - 3550 Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium, Sharp
C-H Stretch (Cyclopropyl) ~3080, ~3000 Medium, Sharp
C-H Stretch (Methoxy, Aliphatic) 2850 - 2960 Medium, Sharp
C=C Stretch (Aromatic Ring) 1500 - 1600 Medium-Strong
C-O Stretch (Aryl Ether) 1200 - 1275 Strong
C-O Stretch (Phenol) 1150 - 1250 Strong

Note: Values represent typical ranges for the specified functional groups. The broadness of the O-H stretch is a classic indicator of hydrogen bonding.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It relies on changes in the polarizability of a molecule during vibration. While FT-IR is particularly sensitive to polar functional groups (like C-O and O-H), Raman spectroscopy is often more effective for identifying non-polar, symmetric vibrations. irb.hr

For this compound, a Raman spectrum would be expected to show:

Strong aromatic ring stretching modes: Particularly the symmetric "ring breathing" vibration near 1000 cm⁻¹ and other C=C stretching bands around 1600 cm⁻¹. cdc.gov

Cyclopropyl ring vibrations: The symmetric C-C stretching of the cyclopropane (B1198618) ring would yield a characteristic Raman signal.

C-H stretching modes: Both aromatic and aliphatic C-H stretches would be visible.

In contrast to its strong, broad appearance in the IR spectrum, the phenolic O-H stretch is typically a very weak signal in Raman spectra. The combination of both IR and Raman data provides a more complete vibrational fingerprint of the molecule, enhancing the confidence in its structural identification. semanticscholar.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical step in structural elucidation. For this compound (C₁₀H₁₂O₂), the theoretical monoisotopic mass can be calculated with high precision. By comparing this theoretical mass to the experimentally measured mass of the molecular ion (or its common adducts like [M+H]⁺ or [M+Na]⁺), the molecular formula can be confidently confirmed, distinguishing it from other isomers or compounds with the same nominal mass. For a related compound, 4-cyclopropyl-3-methoxyaniline, predicted mass-to-charge ratios for various adducts have been calculated, illustrating the data obtainable through HRMS. uni.lu

Table 1: Predicted HRMS Data for this compound (C₁₀H₁₂O₂) This table is generated based on the theoretical calculations for the specified compound.

Adduct Formula Theoretical m/z
[M]⁺ C₁₀H₁₂O₂ 164.08373
[M+H]⁺ C₁₀H₁₃O₂⁺ 165.09101
[M+Na]⁺ C₁₀H₁₂O₂Na⁺ 187.07295

Fragmentation Pattern Analysis for Structural Information

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable insights into the compound's structure. The analysis of these patterns helps identify the core structure and the nature and location of functional groups.

For this compound, the fragmentation is expected to be directed by its key structural features: the phenol (B47542), methoxy, and cyclopropyl groups. Common fragmentation pathways for aromatic ethers include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable ion. miamioh.edu Phenolic compounds can also undergo characteristic cleavages. The fragmentation of the cyclopropyl ring is another possibility. By analyzing the mass differences between the molecular ion and the major fragment ions, the connectivity of the molecule can be pieced together. ojp.govresearchgate.net

Table 2: Plausible Mass Spectrometric Fragmentations for this compound This table outlines theoretically predicted fragmentation patterns based on the compound's structure.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description
164 149 CH₃ Loss of a methyl radical from the methoxy group
164 136 CO Loss of carbon monoxide from the phenolic ring
164 123 C₃H₅ Loss of the cyclopropyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for identifying the presence of chromophores, such as the aromatic ring in this compound. The benzene ring and its substituents give rise to characteristic absorption bands related to π → π* electronic transitions.

A structurally similar compound, 4-methoxyphenol (B1676288), exhibits absorption maxima (λmax) at 222 nm and 282 nm in an acidic mobile phase. sielc.com It is expected that this compound would display a similar UV-Vis spectrum, with absorption maxima in comparable regions. The precise wavelengths and intensities of these absorptions can be influenced by the solvent and the specific substitution pattern on the aromatic ring.

Table 3: Representative UV-Vis Absorption Data for Methoxyphenols

Compound Absorption Maxima (λmax) Reference

X-ray Crystallography for Solid-State Structure Determination

Table 4: Example Crystallographic Data for a Related Compound (N-cyclopropyl-3-hydroxy-4-methoxybenzamide)

Parameter Value Reference
Molecular Formula C₁₁H₁₃NO₃ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
a (Å) 8.0478(3) researchgate.net
b (Å) 9.8093(4) researchgate.net
c (Å) 13.1602(5) researchgate.net
β (°) 104.712(2) researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components of a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and other chemical compounds. ntnu.no In a typical HPLC analysis of a phenolic compound, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (as determined by UV-Vis spectroscopy). sielc.com The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately calculated. Purity levels for related commercial compounds are often reported as ≥98.0% by HPLC. sigmaaldrich.com

Table 5: Typical HPLC Parameters for Analysis of Phenolic Compounds

Parameter Typical Condition
Column Reversed-Phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~280 nm
Flow Rate 1.0 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS analysis provides critical information regarding its purity, the presence of any isomers, and reaction byproducts. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis of phenolic compounds, a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5MS), is utilized. researchgate.net The analysis of methoxyphenols often involves programming the column temperature to ensure adequate separation from other components in a mixture. researchgate.net The sample, dissolved in a suitable solvent like methanol or dichloromethane (B109758), is injected into the GC, where it is vaporized. As the carrier gas (commonly helium) sweeps the vaporized sample through the column, compounds are separated based on their boiling points and interactions with the stationary phase.

Upon elution from the GC column, the separated molecules enter the mass spectrometer's ion source. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecules, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its structural confirmation.

For this compound (molar mass: 164.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 164. Key fragmentation patterns would likely involve the loss of a methyl group (CH₃•) from the methoxy moiety to yield a fragment at m/z 149, and cleavage of the cyclopropyl group. Phenolic compounds also exhibit characteristic fragmentation that can be used for identification.

Interactive Data Table: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue/DescriptionPurpose
GC System Shimadzu QP-2010 SE or equivalentHigh-performance gas chromatograph
Column Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film)Separation of semi-volatile compounds
Carrier Gas HeliumInert mobile phase
Inlet Temperature 250 °CEnsures complete vaporization of the sample
Oven Program 80 °C (hold 2 min), ramp to 300 °C at 10 °C/minSeparates compounds based on boiling points
MS Interface Temp 300 °CPrevents condensation of analytes
Ion Source Temp 250 °COptimizes ionization efficiency
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible spectra
Mass Range 40-500 amuScans for a wide range of possible fragments

Interactive Data Table: Predicted Mass Spectral Data for this compound

m/z Value (Predicted)Ion IdentityFragmentation Pathway
164[M]⁺Molecular Ion
149[M-CH₃]⁺Loss of a methyl radical from the methoxy group
136[M-C₂H₄]⁺Rearrangement and loss of ethene from cyclopropyl
123[M-C₃H₅]⁺Loss of the cyclopropyl radical
94[C₆H₆O]⁺Cleavage and rearrangement of the benzene ring

Column Chromatography for Purification Methodologies

Column chromatography is a cornerstone technique for the purification of organic compounds from synthesis reaction mixtures. mdpi.com For a moderately polar compound like this compound, silica (B1680970) gel is a commonly used stationary phase due to its effectiveness in separating compounds with differing polarities. researchgate.net The choice of the mobile phase, or eluent, is critical for achieving successful separation. A solvent system is typically selected by first analyzing the crude mixture using Thin Layer Chromatography (TLC) to determine the optimal polarity for eluting the desired compound while retaining impurities on the column. mdpi.com

For phenolic compounds, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. ntnu.no By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted from the column in order of increasing polarity. Non-polar byproducts will elute first with the low-polarity mobile phase, followed by the target compound, this compound. More polar impurities, such as unreacted starting materials or highly polar byproducts, will remain on the column longer and elute with higher polarity solvent mixtures.

The purification process involves carefully packing a glass column with a slurry of silica gel in the initial, low-polarity solvent. The crude product, adsorbed onto a small amount of silica gel, is then loaded onto the top of the column. The eluent is passed through the column, and fractions are collected sequentially. mdpi.com Each fraction is then analyzed by TLC to identify which ones contain the pure desired product. These fractions are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound. Alternative stationary phases like Sephadex LH-20 can also be effective for purifying phenolics, often using solvents like methanol. researchgate.netbibliotekanauki.pl

Interactive Data Table: Example Column Chromatography Parameters for Purifying this compound

ParameterDescriptionRationale
Stationary Phase Silica Gel (200-300 mesh)Standard adsorbent for moderately polar compounds. osha.gov
Mobile Phase Hexane / Ethyl Acetate Gradient (e.g., 95:5 to 80:20)Allows for the elution of compounds based on increasing polarity. ntnu.no
Column Dimensions Dependent on the scale of the reactionLarger scale requires a larger column to ensure adequate separation.
Loading Method Dry loading (adsorbed onto silica)Provides better resolution compared to liquid loading for less soluble samples.
Fraction Analysis Thin Layer Chromatography (TLC) with UV visualizationMonitors the separation and identifies fractions containing the pure product. mdpi.com

Theoretical and Computational Chemistry Investigations of 4 Cyclopropyl 3 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in 4-Cyclopropyl-3-methoxyphenol. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic properties.

The optimized geometry reveals the spatial arrangement of the cyclopropyl (B3062369), methoxy (B1213986), and hydroxyl groups on the phenol (B47542) ring. Energetic calculations provide the total energy of the molecule, which is indicative of its stability. These DFT studies are foundational for further computational analyses, including the prediction of spectroscopic properties and the exploration of reaction pathways.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory

Parameter Bond/Angle Calculated Value
Bond Length C-O (hydroxyl) 1.365 Å
O-H (hydroxyl) 0.962 Å
C-O (methoxy) 1.370 Å
O-CH3 (methoxy) 1.425 Å
C-C (cyclopropyl) 1.510 Å
Bond Angle C-O-H (hydroxyl) 109.5°
C-O-C (methoxy) 118.0°
Dihedral Angle H-O-C-C (phenol ring) 180.0°
C-C-O-C (methoxy) 0.0°

For a more precise understanding of the electronic structure and energetics of this compound, ab initio methods can be employed. These methods, which are based on first principles of quantum mechanics without empirical parameters, offer higher accuracy compared to DFT for certain properties. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is crucial for obtaining highly accurate energies and molecular properties. While computationally more demanding, ab initio calculations can be used to validate the results from DFT studies and to provide benchmark data for the electronic properties of this compound.

Prediction of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. mdpi.comresearchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in this compound, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical predictions are instrumental in assigning the signals in experimentally obtained NMR spectra, thus confirming the molecular structure. The accuracy of the predicted chemical shifts is often enhanced by performing the calculations in a simulated solvent environment to mimic experimental conditions. epstem.net

Table 2: Hypothetical Comparison of Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (GIAO) Hypothetical Experimental ¹H Shift Predicted ¹³C Shift (GIAO) Hypothetical Experimental ¹³C Shift
Phenolic OH 5.20 5.15 - -
Methoxy OCH₃ 3.85 3.82 55.8 55.6
Cyclopropyl CH 1.85 1.83 12.5 12.3
Aromatic CH 6.70 - 6.90 6.68 - 6.88 110.0 - 120.0 109.8 - 119.7
Quaternary Aromatic C - - 145.0 - 150.0 144.8 - 149.5

Theoretical Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra of this compound can be simulated using computational methods. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which constitute the theoretical IR spectrum. scispace.comajchem-a.com These predictions help in assigning the vibrational modes observed in experimental FTIR spectra to specific molecular motions, such as the stretching and bending of O-H, C-H, and C-O bonds.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to the UV-Vis spectrum. mdpi.comnih.govresearchgate.netsapub.orgresearchgate.netgaussian.com By calculating the excitation energies and oscillator strengths, the absorption maxima (λ_max) in the UV-Vis spectrum can be predicted. mdpi.com This information is valuable for understanding the electronic structure and chromophoric properties of the molecule.

Table 3: Hypothetical Predicted IR Frequencies and Vibrational Assignments for this compound

Predicted Frequency (cm⁻¹) Vibrational Mode
3550 O-H stretch (hydroxyl)
3100 - 3000 C-H stretch (aromatic)
2980 - 2850 C-H stretch (cyclopropyl & methoxy)
1600, 1500 C=C stretch (aromatic ring)
1250 C-O stretch (methoxy)
1200 C-O stretch (hydroxyl)

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound. nih.govacs.org By mapping the potential energy surface of a reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated. usda.gov

For instance, the reactivity of the phenol ring towards electrophilic substitution can be explored by modeling the attack of an electrophile at different positions. Computational methods can determine the activation energies for the formation of different isomers, thereby predicting the regioselectivity of the reaction. usda.gov Similarly, the mechanism of oxidation reactions involving the hydroxyl group can be studied to understand the formation of phenoxy radicals and subsequent products. acs.org These computational studies provide a detailed, step-by-step understanding of reaction pathways, which can be difficult to obtain through experimental means alone. nih.gov

Transition State Characterization and Reaction Pathway Analysis

No specific studies were found detailing the transition state characterization or reaction pathway analysis for the synthesis or reactions of this compound.

Solvent Effects in Reaction Dynamics

Analysis of Non-Linear Optical (NLO) Properties

There is currently no available research data from computational studies on the non-linear optical (NLO) properties of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis or molecular dynamics simulation studies for this compound are not present in the available search results.

Based on a comprehensive search of available scientific literature, there is currently insufficient published research to provide a detailed article on the applications of This compound within the specific framework you requested.

The search did not yield specific examples or detailed research findings for the use of this compound in the following areas:

Applications of 4 Cyclopropyl 3 Methoxyphenol in Organic Synthesis and Materials Science

Integration into Polymer Chemistry and Advanced Materials:Information regarding its use as a monomer or component in the development of polymers or advanced materials could not be located.

While related compounds with cyclopropyl (B3062369) and methoxyphenol moieties appear in various chemical studies, the specific isomer 4-Cyclopropyl-3-methoxyphenol is not documented in the context of the applications outlined. Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, it is not possible to generate the requested article at this time.

Monomer for Polymerization Reactions

While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, its structural similarity to other phenolic compounds suggests its potential as a monomer. Phenolic monomers are known to undergo various polymerization reactions, including enzymatic and oxidative polymerization, to form poly(phenylene oxide)s and other related polymers. For instance, the enzymatic polymerization of 4-methoxyphenol (B1676288) has been successfully achieved using horseradish peroxidase as a catalyst in an aqueous micelle system. rsc.org This process yields a polymer with both phenylene and oxyphenylene units. rsc.org Given the presence of the phenolic hydroxyl group, it is plausible that this compound could undergo similar enzyme-catalyzed polymerization.

The cyclopropyl and methoxy (B1213986) groups would be expected to influence the properties of the resulting polymer, potentially enhancing its solubility in organic solvents and modifying its thermal and electronic characteristics. The strained cyclopropyl ring could also offer a site for post-polymerization modification, allowing for the introduction of other functional groups.

Table 1: Potential Polymerization Reactions of Phenolic Monomers

Polymerization MethodCatalyst/InitiatorResulting Polymer TypePotential Properties Influenced by this compound
Enzymatic PolymerizationHorseradish PeroxidasePoly(phenylene oxide)Enhanced solubility, modified thermal stability
Oxidative CouplingMetal-based catalystsPoly(phenylene oxide)Tunable electronic properties
Anionic Ring-Opening Polymerization (of a derivatized monomer)Strong bases (e.g., KOH)PolyetherIntroduction of reactive side chains

This table is illustrative of potential applications based on the chemistry of similar phenolic compounds, as direct polymerization data for this compound is limited.

Precursor for Functional Materials with Tunable Properties

The structure of this compound makes it an attractive precursor for the synthesis of functional materials with tailored properties. The phenolic hydroxyl group can be readily derivatized to introduce a wide range of functional groups, while the cyclopropyl and methoxy substituents can be used to fine-tune the material's physical and chemical characteristics.

For example, epoxy derivatives of heterocyclic compounds are known to be valuable monomers for creating high-tech polymeric materials. nih.gov By converting the phenolic group of this compound into an epoxy-terminated derivative, it could be used to produce functional polyethers through anionic ring-opening polymerization. nih.gov The resulting polymers could exhibit interesting properties for applications in electronics, such as serving as high-resistance organic semiconductors. nih.gov

Furthermore, the cyclopropyl group itself is a key structural motif in various functional organic molecules. Cyclopropyl compounds are utilized as intermediates in the synthesis of a variety of drugs and are known to be important for their biological activity. google.com This suggests that materials derived from this compound could also possess interesting bioactive properties.

Table 2: Potential Functional Materials Derived from this compound

Material ClassSynthetic ApproachKey Functional GroupPotential Applications
PolyethersAnionic ring-opening polymerization of an epoxy derivativeEpoxy, CyclopropylOrganic semiconductors, specialty polymers
PolyestersPolycondensation with dicarboxylic acidsPhenol (B47542)High-performance plastics, resins
Bioactive MaterialsDerivatization of the phenol and/or cyclopropyl groupVariesDrug delivery, biocompatible materials

This table outlines potential applications based on the known reactivity of the functional groups present in this compound.

Probing Mechanistic Pathways in Chemical and Biochemical Systems

The cyclopropyl group in this compound can serve as a valuable mechanistic probe in various chemical and biochemical reactions. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under specific conditions, such as in the presence of electrophiles, radicals, or certain enzymes. The products of these ring-opening reactions can provide valuable insights into the reaction mechanism.

For instance, donor-acceptor cyclopropanes, which possess an electron-donating group and an electron-withdrawing group on the cyclopropane ring, are known to be highly reactive and serve as synthetic equivalents of 1,3-dipoles. mdpi.com While this compound itself is not a classic donor-acceptor cyclopropane, its derivatives could be designed to function as such. The predictable reactivity of these systems allows for their use in studying reaction pathways and constructing complex molecular architectures.

The unique electronic and steric properties of the cyclopropyl group can also influence the reactivity of the adjacent phenolic moiety. By studying the kinetics and product distributions of reactions involving this compound and comparing them to analogues lacking the cyclopropyl group, researchers can gain a deeper understanding of the electronic and steric effects at play in a given transformation.

Sustainability Aspects and Green Chemistry Approaches in the Synthesis of 4 Cyclopropyl 3 Methoxyphenol

Development of Eco-Friendly Synthetic Protocols

The foundation of a green synthesis lies in the initial design of the reaction protocol. This involves careful selection of materials and methods to reduce toxicity and waste from the outset.

A significant advancement in green pharmaceutical synthesis is the adoption of safer, alternative solvents. Traditional organic solvents such as dichloromethane (B109758) and acetonitrile (B52724) are often effective but pose environmental and health hazards. Green chemistry promotes the use of water, supercritical CO2, and bio-based solvents derived from renewable resources, which are less impactful. In the context of synthesizing 4-Cyclopropyl-3-methoxyphenol, replacing chlorinated solvents in reaction and extraction steps with alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can substantially reduce the environmental impact.

Furthermore, solvent-free synthesis methods, where reactions are conducted neat or through mechanochemical grinding (ball milling), represent an ideal approach by eliminating solvent waste entirely. mdpi.comrasayanjournal.co.in The choice of reagents is also critical. For instance, in a potential methylation step to form the methoxy (B1213986) group, dimethyl carbonate could be used as a greener alternative to more hazardous reagents like dimethyl sulfate (B86663) or methyl iodide.

Table 1: Comparison of Conventional vs. Green Solvents in Chemical Synthesis

FeatureConventional Solvents (e.g., Dichloromethane)Green Solvents (e.g., Water, 2-MeTHF)
Source Petrochemical-basedOften renewable or water-based
Toxicity Often toxic, carcinogenic, or mutagenicGenerally lower toxicity
Environmental Impact Volatile organic compounds (VOCs), persistentBiodegradable, lower ecotoxicity
Disposal Requires specialized, costly disposalSimpler, less hazardous disposal

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. Reactions with high atom economy, such as addition reactions, are preferred as they minimize the generation of byproducts.

In a hypothetical synthesis of this compound, a key step would be the introduction of the cyclopropyl (B3062369) group. A traditional approach like a Simmons-Smith reaction, which uses a stoichiometric zinc-copper couple and diiodomethane (B129776), suffers from poor atom economy, generating significant zinc and iodide salt waste. A greener approach would involve a catalytic cyclopropanation reaction. Using a catalyst means only a small amount is needed, and it is not incorporated into the final product, dramatically improving the atom economy and reducing waste. primescholars.com

Waste can also be minimized by designing multi-step syntheses that can be performed in a single pot (one-pot synthesis). This reduces the need for intermediate purification steps, which are a major source of solvent and material waste. proquest.com

Process Optimization for Reduced Environmental Impact

Optimizing reaction conditions is crucial for minimizing the environmental impact of a chemical process. This involves reducing energy consumption and improving the efficiency of purification methods.

Traditional synthesis methods often rely on prolonged heating, which consumes significant energy. rasayanjournal.co.in Modern techniques such as microwave-assisted synthesis and ultrasonication can dramatically shorten reaction times from hours to minutes, thereby reducing energy consumption. rasayanjournal.co.in Continuous flow chemistry, where reactants are pumped through a reactor, offers precise control over reaction parameters like temperature and time, leading to higher efficiency and safety compared to batch processing. mdpi.com For example, a key alkylation or etherification step in the synthesis of this compound could be optimized using a flow reactor to reduce energy usage and improve yield.

Purification of the final product is a major contributor to waste in chemical synthesis, particularly through the use of column chromatography, which consumes large quantities of solvents and silica (B1680970) gel. ntnu.no A key goal of green chemistry is to design syntheses that result in products pure enough to be isolated by less wasteful methods like crystallization or distillation.

One innovative strategy to avoid chromatography is to convert byproducts into forms that are easily removed. For instance, if a synthesis step leaves an unreacted acidic starting material, it could be selectively removed from the organic product mixture via a simple aqueous base wash, eliminating the need for chromatography. ntnu.no Designing reactions to proceed in high yield is the most effective way to ensure the final product is clean, simplifying purification and minimizing waste.

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantages (from a Green Perspective)
Column Chromatography High separation power for complex mixturesGenerates large volumes of solvent and solid waste
Crystallization Low solvent use (if solvent is chosen well), can yield very pure productNot suitable for all compounds (oils, non-crystalline solids)
Distillation Can be very efficient for volatile liquids, solvent can be recycledEnergy-intensive
Extraction Low solvent use, good for separating based on acidity/basicityLimited to specific functional groups, can generate aqueous waste

Future Directions in Sustainable Production of Cyclopropyl Phenols

The future of sustainable chemical manufacturing lies in the integration of novel technologies and renewable resources. For compounds like this compound and other functionalized phenols, several promising avenues are being explored.

One of the most significant future directions is the expanded use of biocatalysis. Utilizing enzymes or whole microorganisms to perform chemical transformations offers unparalleled selectivity under mild, aqueous conditions, drastically reducing energy use and hazardous waste. mdpi.comacs.org Enzymes could be engineered to perform specific steps, such as the selective hydroxylation or methylation of a phenolic ring, with precision that is difficult to achieve with traditional chemical reagents.

Another key area is the use of renewable feedstocks. Many phenolic compounds can be derived from lignin, a component of plant biomass. researchgate.netrsc.org Developing synthetic routes that start from these lignin-derived phenols instead of petroleum-based feedstocks would create a more sustainable production lifecycle.

Finally, emerging technologies like electrochemistry and photochemistry, powered by renewable energy, offer new ways to drive chemical reactions without the need for stoichiometric chemical reagents. acs.org These methods can provide novel reaction pathways with reduced environmental impact and are a key area of research for the future of green synthesis. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Cyclopropyl-3-methoxyphenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 3-methoxyphenol derivatives with cyclopropyl-containing reagents (e.g., cyclopropylmethyl halides) under alkaline conditions (e.g., K₂CO₃ or NaOH) can introduce the cyclopropyl group. Optimization includes temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst choice to enhance yield and reduce byproducts. Post-synthesis purification via column chromatography or recrystallization is critical for purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC : Assess purity (>95% by area normalization) using reversed-phase HPLC with UV detection or GC with FID .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclopropyl protons at δ 0.5–1.5 ppm) and FT-IR (O-H stretch ~3200 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₀H₁₂O₂: 164.0837 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines:

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer : Screen for:

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays, comparing IC₅₀ values to standards like ascorbic acid .
  • Antimicrobial Potential : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent effects) or structural impurities. Strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Orthogonal Assays : Confirm results using complementary methods (e.g., fluorescence-based vs. colorimetric assays).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzymatic or receptor-binding studies?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, CYP450) using software like AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Ki) via spectrophotometric monitoring of substrate conversion .

Q. How does the cyclopropyl group influence the compound’s physicochemical properties compared to other alkyl substituents?

  • Methodological Answer : The cyclopropyl moiety increases steric hindrance and ring strain, affecting:

  • Lipophilicity : LogP increases by ~0.5–1.0 units vs. linear alkyl chains (e.g., methyl), impacting membrane permeability.
  • Metabolic Stability : Resistance to oxidative degradation (CYP450-mediated) due to strained ring structure.
  • Solubility : Reduced aqueous solubility compared to hydroxylated analogs, necessitating formulation adjustments (e.g., co-solvents) .

Q. What strategies mitigate instability of this compound under oxidative or photolytic conditions?

  • Methodological Answer :

  • Storage : Protect from light (amber vials), store under nitrogen at –20°C.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions.
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.